molecular formula C14H11Cl2NO3S2 B382239 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300378-68-1

4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B382239
CAS No.: 300378-68-1
M. Wt: 376.3g/mol
InChI Key: AQGPIVNFUZOOAI-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is a chemical with the molecular formula C14H11Cl2NO3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H11Cl2NO3S2 . The molecular weight of the compound is 376.27804 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Antitumor Applications

4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been investigated for their potential antitumor properties. A study highlighted the synthesis of similar compounds, emphasizing their moderate antitumor activity against most malignant tumor cells, notably showing the UO31 renal cancer cell line to be most sensitive to these compounds (Horishny & Matiychuk, 2020).

Antifungal Applications

These compounds have also been explored for their antifungal properties. A study prepared certain derivatives as potential antifungal compounds, revealing that most did not exhibit notable activity. However, one specific compound demonstrated strong inhibition against certain Candida species and Trichosporon asahii (Doležel et al., 2009).

Aldose Reductase Inhibition

The derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids, akin to the compound , have been recognized for their broad pharmacological activities, particularly as aldose reductase inhibitors. A specific study identified them as potent inhibitors of this enzyme, important for diabetic complications, and even discovered a derivative that outperformed the clinically used inhibitor epalrestat. This highlights their potential in managing diabetic conditions (Kučerová-Chlupáčová et al., 2020).

Optical Properties

Research into the optical properties of similar derivatives, particularly focusing on their linear and nonlinear optical characteristics, has been conducted. This study synthesized specific derivatives and analyzed their refractive indices, optical energy gaps, and the effects of UV radiation on their absorption and emission spectra. The findings suggest potential applications in the field of materials science and photonics (El-Ghamaz et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c15-9-4-3-8(10(16)7-9)6-11-13(20)17(14(21)22-11)5-1-2-12(18)19/h3-4,6-7H,1-2,5H2,(H,18,19)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGPIVNFUZOOAI-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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